1,3-Diphenyl-1H-pyrazol-5-amine

説明

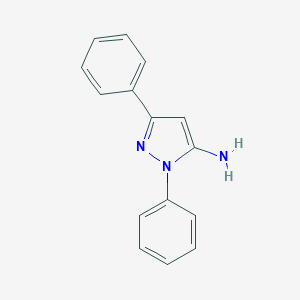

Structure

3D Structure

特性

IUPAC Name |

2,5-diphenylpyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3/c16-15-11-14(12-7-3-1-4-8-12)17-18(15)13-9-5-2-6-10-13/h1-11H,16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXOFMEWDEKEVJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN(C(=C2)N)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00201777 | |

| Record name | Pyrazole, 5-amino-1,3-diphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00201777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5356-71-8 | |

| Record name | 1,3-Diphenyl-1H-pyrazol-5-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5356-71-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyrazole, 5-amino-1,3-diphenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005356718 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyrazole, 5-amino-1,3-diphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00201777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-Diphenyl-1H-pyrazol-5-ylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Synthesis and Characterization of 1,3-Diphenyl-1H-pyrazol-5-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of the heterocyclic compound 1,3-Diphenyl-1H-pyrazol-5-amine. This pyrazole derivative is a valuable building block in medicinal chemistry and materials science. This document outlines a common synthetic route, detailed experimental protocols, and a summary of its key characterization data.

Introduction

Pyrazole derivatives are a class of heterocyclic compounds that exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2] this compound, in particular, serves as a crucial intermediate for the synthesis of more complex molecular architectures, including fused heterocyclic systems with potential therapeutic applications.[3][4] Its structure, featuring two phenyl rings and a reactive amino group, allows for diverse chemical modifications to develop novel compounds for drug discovery programs.[4][5]

Synthesis

A prevalent and efficient method for the synthesis of this compound and its derivatives is through a multi-component reaction.[3][6] This approach often involves the condensation of a β-ketonitrile with phenylhydrazine.

A common starting point for related structures is the reaction between an aromatic aldehyde, phenylhydrazine, and malononitrile, often facilitated by a catalyst.[6][7][8] While the search results primarily detail the synthesis of the carbonitrile derivative (5-amino-1,3-diphenyl-1H-pyrazole-4-carbonitrile), the core pyrazole ring formation from phenylhydrazine is a key step. A plausible direct synthesis of the title compound involves the reaction of benzoylacetonitrile and phenylhydrazine.

Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis of this compound.

Caption: Generalized workflow for the synthesis of this compound.

Experimental Protocol

This section provides a detailed experimental protocol for the synthesis of this compound based on established methodologies for related pyrazole syntheses.[9]

Materials:

-

Benzoylacetonitrile

-

Phenylhydrazine

-

Ethanol

-

Acetic Acid (catalytic amount)

-

Cold Water

Procedure:

-

In a round-bottom flask, dissolve benzoylacetonitrile (1 equivalent) and phenylhydrazine (1 equivalent) in ethanol.

-

Add a catalytic amount of acetic acid to the mixture.

-

Heat the reaction mixture to reflux and monitor the progress using Thin Layer Chromatography (TLC).

-

Upon completion of the reaction, cool the mixture to room temperature.

-

Collect the resulting precipitate by filtration.

-

Wash the precipitate thoroughly with cold water until the washings are neutral.

-

Dry the purified product to obtain this compound.

Characterization Data

The structural identity and purity of the synthesized this compound can be confirmed using various analytical techniques. The following tables summarize the key characterization data.

Table 1: Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₅H₁₃N₃ | [10][11] |

| Molecular Weight | 235.28 g/mol | |

| Melting Point | 128-132 °C | |

| Appearance | Powder |

Table 2: Spectroscopic Data

| Technique | Key Data | Reference |

| ¹H NMR (DMSO-d₆, 500 MHz) | δ (ppm): Signals corresponding to aromatic protons and the amine protons. Specific shifts can be found in spectral databases. | [12] |

| ¹³C NMR | δ (ppm): Signals corresponding to the carbon atoms of the phenyl rings and the pyrazole core. | [13] |

| FTIR (KBr, cm⁻¹) | Characteristic peaks for N-H, C-H (aromatic), and C=C stretching vibrations. | [11] |

| Mass Spectrometry | [M+H]⁺ at m/z 236.11823. | [10] |

Biological Significance and Applications

Derivatives of this compound have shown potential in various therapeutic areas. The pyrazole scaffold is a key component in compounds with antimicrobial and α-glucosidase inhibitory activities.[5][14] For instance, hybrid derivatives have been synthesized and evaluated for their antibacterial effects, including against methicillin-resistant Staphylococcus aureus (MRSA).[5][14]

The general mechanism of action for some pyrazole-based antimicrobial agents involves the inhibition of essential bacterial enzymes, such as DNA gyrase.[4]

Potential Mechanism of Action

The diagram below illustrates a potential signaling pathway inhibited by pyrazole derivatives, leading to their antimicrobial effect.

Caption: Inhibition of bacterial DNA gyrase by pyrazole derivatives.

Conclusion

This compound is a synthetically accessible and versatile intermediate. The methodologies for its synthesis are well-established, and its chemical structure allows for a wide range of derivatizations. The characterization data provide a clear fingerprint for its identification and quality control. The demonstrated biological activities of its derivatives highlight the importance of this compound in the development of new therapeutic agents. This guide serves as a valuable resource for researchers engaged in the synthesis, characterization, and application of novel pyrazole-based compounds.

References

- 1. Antioxidant and Antimicrobial Activity of 5-methyl-2-(5-methyl-1,3-diphenyl-1H-pyrazole-4-carbonyl)-2,4-dihydro-pyrazol-3-one - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - PMC [pmc.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. benchchem.com [benchchem.com]

- 10. PubChemLite - this compound (C15H13N3) [pubchemlite.lcsb.uni.lu]

- 11. dev.spectrabase.com [dev.spectrabase.com]

- 12. dev.spectrabase.com [dev.spectrabase.com]

- 13. rsc.org [rsc.org]

- 14. New 1,3-diphenyl-1H-pyrazol-5-ols as anti-methicillin resistant Staphylococcus aureus agents: Synthesis, antimicrobial evaluation and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Physicochemical Properties of 1,3-Diphenyl-1H-pyrazol-5-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 1,3-Diphenyl-1H-pyrazol-5-amine, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. This document details its known physical and chemical characteristics, outlines experimental protocols for their determination, and explores its potential biological activities and associated signaling pathways.

Core Physicochemical Properties

This compound is a solid, crystalline powder, typically appearing as pale yellow to yellow crystals.[1] A summary of its key physicochemical properties is presented in the tables below. It is important to note that while some data is experimentally determined, other values are predicted based on computational models.

| Identifier | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 5356-71-8 | [2] |

| Molecular Formula | C₁₅H₁₃N₃ | [2] |

| Molecular Weight | 235.28 g/mol | [2] |

| Canonical SMILES | C1=CC=C(C=C1)C2=CC(=NN2C3=CC=C=C3)N | [3] |

| InChI Key | SXOFMEWDEKEVJU-UHFFFAOYSA-N | [2] |

| Property | Value | Type |

| Melting Point | 128-132 °C | Experimental[2][4] |

| Boiling Point | 454.0 ± 33.0 °C | Predicted[4] |

| pKa | 2.77 ± 0.10 | Predicted[4] |

| LogP | 3.2 | Predicted[3] |

| Solubility | Slightly soluble in Chloroform, DMSO, and Methanol.[4] | Experimental |

Experimental Protocols

Detailed experimental procedures are crucial for the accurate determination of physicochemical properties. Below are generalized protocols applicable to pyrazole derivatives like this compound.

Melting Point Determination

The melting point of a crystalline solid can be determined using a capillary melting point apparatus.

Methodology:

-

A small, finely powdered sample of the compound is packed into a thin-walled capillary tube.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a steady rate, and the temperature at which the substance first begins to melt and the temperature at which it is completely liquid are recorded as the melting point range.

Solubility Determination

The "shake-flask" method is a common technique for determining the solubility of a compound in a specific solvent.[5]

Methodology:

-

An excess amount of the solid compound is added to a known volume of the solvent (e.g., water, ethanol, DMSO) in a flask.

-

The flask is sealed and agitated at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

The resulting saturated solution is filtered to remove any undissolved solid.

-

The concentration of the compound in the filtrate is then determined using a suitable analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

pKa Determination

The pKa of an ionizable compound can be determined by potentiometric titration or spectrophotometric methods.[6][7][8]

Methodology (Potentiometric Titration):

-

A known concentration of the amine is dissolved in a suitable solvent (often a mixture of water and an organic solvent like ethanol for compounds with low water solubility).[7][8]

-

A standardized solution of a strong acid (e.g., HCl) is gradually added to the amine solution.

-

The pH of the solution is measured after each addition of the acid using a calibrated pH meter.

-

A titration curve is generated by plotting the pH versus the volume of acid added.

-

The pKa is determined from the pH at the half-equivalence point of the titration.

LogP Determination

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity and can be determined experimentally using the shake-flask method followed by quantification.[9][10]

Methodology:

-

A solution of the compound is prepared in one of the two immiscible solvents (n-octanol or water).

-

Equal volumes of the n-octanol and water are added to a flask containing the compound.

-

The mixture is shaken vigorously to allow for the partitioning of the compound between the two phases and then allowed to separate.

-

The concentration of the compound in each phase is measured using an appropriate analytical method (e.g., HPLC-UV).

-

The partition coefficient (P) is calculated as the ratio of the concentration in the organic phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value.[9]

Synthesis of this compound

The synthesis of this compound can be achieved through the cyclocondensation reaction of a β-ketonitrile with a hydrazine derivative. A plausible synthetic route involves the reaction of benzoylacetonitrile with phenylhydrazine.

References

- 1. Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Microbiological Screening of 5-Functionalized Pyrazoles for the Future Development of Optimized Pyrazole-Based Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, synthesis, and discovery of 5-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)pyrimidine-2,4,6(1H,3H,5H)-triones and related derivatives as novel inhibitors of mPGES-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. New 1,3-diphenyl-1H-pyrazol-5-ols as anti-methicillin resistant Staphylococcus aureus agents: Synthesis, antimicrobial evaluation and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Hybrid Derivatives of 1,3-Diphenyl-1H-Pyrazole and L-α-Amino Acids: Synthesis, Biological Evaluation, and Molecular Docking Studies | Semantic Scholar [semanticscholar.org]

- 9. researchgate.net [researchgate.net]

- 10. Design, synthesis, molecular docking and biological evaluation of 1,3,5-trisubstituted-1H-pyrazole derivatives as anticancer agents with cell cycle arrest, ERK and RIPK3- kinase activities - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Spectroscopic Data of 1,3-Diphenyl-1H-pyrazol-5-amine

For Researchers, Scientists, and Drug Development Professionals

Spectroscopic Data

The following tables summarize the available spectroscopic data. It is important to note that the NMR data presented is for the analogous compound, 5-amino-1,3-diphenyl-1H-pyrazole-4-carbonitrile, and should be used as a reference for interpreting the spectra of 1,3-Diphenyl-1H-pyrazol-5-amine.

Table 1: ¹H NMR Data of 5-amino-1,3-diphenyl-1H-pyrazole-4-carbonitrile [1]

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.83 | s | 2H | Aromatic-H |

| 7.63 - 7.46 | m | 2H | Aromatic-H |

| 7.39 - 7.16 | m | 4H | Aromatic-H |

| 7.04 | s | 2H | NH₂ |

| 6.73 | s | 2H | Aromatic-H |

Solvent: DMSO-d₆, Frequency: 250 MHz

Table 2: ¹³C NMR Data of 5-amino-1,3-diphenyl-1H-pyrazole-4-carbonitrile [1]

| Chemical Shift (δ) ppm |

| 153.38 |

| 145.76 |

| 136.90 |

| 129.95 |

| 129.54 |

| 129.26 |

| 129.07 |

| 128.34 |

| 126.44 |

| 126.06 |

| 124.79 |

| 119.16 |

| 112.45 |

Solvent: DMSO, Frequency: 63 MHz

Table 3: FT-IR Spectral Data of this compound

| Frequency (cm⁻¹) | Assignment |

| ~3450, ~3313 | N-H stretching (amine) |

| ~3195 | C-H stretching (aromatic) |

| ~1637 | N-H bending (amine) |

| ~1593 | C=C stretching (aromatic) |

| ~1566 | C=N stretching (pyrazole ring) |

| ~1494, ~1443 | C-C stretching (aromatic) |

| ~756, ~692 | C-H out-of-plane bending (aromatic) |

Data is based on the FT-IR data for the analogous compound 5-amino-1,3-diphenyl-1H-pyrazole-4-carbonitrile as a reference.[1]

Table 4: Mass Spectrometry Data of this compound

| Parameter | Value | Source |

| Molecular Formula | C₁₅H₁₃N₃ | PubChem |

| Molecular Weight | 235.29 g/mol | PubChem |

| Exact Mass | 235.110947 g/mol | PubChem |

| Predicted [M+H]⁺ | 236.11823 | PubChemLite |

Experimental Protocols

The following are general experimental protocols for obtaining the spectroscopic data presented above. These represent standard methodologies and may be adapted based on the specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy A sample of the compound (typically 5-10 mg) is dissolved in a deuterated solvent, such as DMSO-d₆ or CDCl₃, in an NMR tube. ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of, for example, 400 MHz for ¹H and 100 MHz for ¹³C. Chemical shifts are reported in parts per million (ppm) relative to an internal standard, such as tetramethylsilane (TMS).

Fourier-Transform Infrared (FT-IR) Spectroscopy For solid samples, the KBr pellet method is commonly employed. A small amount of the compound (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder. The mixture is then pressed into a thin, transparent pellet using a hydraulic press. The IR spectrum is recorded by passing a beam of infrared radiation through the pellet.

Mass Spectrometry (MS) Electron Ionization (EI) mass spectrometry is a common technique for the analysis of organic molecules. The sample is introduced into the ion source of the mass spectrometer, where it is bombarded with a high-energy electron beam (typically 70 eV). This causes the molecule to ionize and fragment. The resulting ions are then separated based on their mass-to-charge ratio (m/z) and detected.

Workflow Visualization

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound.

Caption: Workflow for Spectroscopic Analysis.

References

Crystal Structure Analysis of 1,3-Diphenyl-1H-pyrazol-5-amine: A Technical Guide Based on Analogous Compounds

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the anticipated crystal structure, experimental protocols, and intermolecular interactions of 1,3-Diphenyl-1H-pyrazol-5-amine. As a direct crystal structure analysis for this specific compound is not publicly available, this document leverages detailed data from closely related analogs to construct a predictive and comparative analysis. The information herein is intended to guide researchers in their experimental design and interpretation of findings related to this class of compounds.

Predicted Crystallographic and Molecular Structure

The crystal structure of this compound is expected to be influenced by the spatial arrangement of its phenyl and pyrazole rings, as well as the hydrogen bonding capabilities of the 5-amino group. Based on analyses of analogous compounds, we can infer key structural features. For instance, the pyrazole ring is anticipated to be nearly planar. The dihedral angles between the pyrazole core and the two phenyl rings will be a defining characteristic of its conformation.

In similar structures, such as 4-(1,3-Diphenyl-4,5-dihydro-1H-pyrazol-5-yl)-1,3-diphenyl-1H-pyrazole, the pyrazole rings are essentially planar.[1][2] The dihedral angles between the pyrazole and attached phenyl rings in this analog vary, suggesting that crystal packing forces can influence the final conformation.[1][2] For 1-(4-Methoxyphenyl)-3-phenyl-1H-pyrazol-5-amine, a close analog, the phenyl and methoxybenzene groups are rotated out of the plane of the central pyrazole ring.[3]

Tabulated Crystallographic Data of Analogous Compounds

To provide a quantitative basis for comparison, the following tables summarize the crystallographic data for several compounds structurally related to this compound.

Table 1: Crystal Data and Structure Refinement for Analogs

| Parameter | 4-(1,3-Diphenyl-4,5-dihydro-1H-pyrazol-5-yl)-1,3-diphenyl-1H-pyrazole[1] | 1,3-Diphenyl-4,5-dihydro-1H-pyrazol-5-one[4] | 1-(4-Methoxyphenyl)-3-phenyl-1H-pyrazol-5-amine[3] | 4-(1,3-Diphenyl-1H-pyrazol-5-yl)pyridine[5] |

| Chemical Formula | C₃₀H₂₄N₄ | C₁₅H₁₂N₂O | C₁₆H₁₅N₃O | C₂₀H₁₅N₃ |

| Formula Weight | 440.53 | - | 265.31 | - |

| Crystal System | Monoclinic | - | Orthorhombic | Monoclinic |

| Space Group | P2₁/c | - | - | P2₁/c |

| a (Å) | 10.7841 (5) | - | 14.9638 (6) | 10.5700 (6) |

| b (Å) | 11.0582 (6) | - | 6.3639 (2) | 12.2810 (13) |

| c (Å) | 21.4820 (9) | - | 28.2466 (12) | 12.1750 (13) |

| β (˚) | 113.359 (2) | - | - | 94.429 (7) |

| Volume (ų) | 2351.82 (19) | - | 2689.87 (18) | - |

| Z | 4 | - | 8 | 4 |

| Temperature (K) | 296 | - | 296 | - |

| R-factor | 0.043 | 0.048 | 0.044 | - |

| wR-factor | 0.120 | 0.127 | 0.111 | - |

Experimental Protocols

The synthesis and crystallization of pyrazole derivatives are critical steps for obtaining high-quality crystals suitable for X-ray diffraction.

Synthesis

A common synthetic route to pyrazole derivatives involves the cyclocondensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine derivative.[6] For example, the synthesis of 4-(1,3-diphenyl-1H-pyrazol-5-yl)pyridine involves refluxing (E)-3-phenyl-1-(pyridin-4-yl)prop-2-en-1-one with phenylhydrazine in acetonitrile.[7] A general procedure for the synthesis of 5-amino-1,3-diphenyl-1H-pyrazole-4-carbonitrile derivatives involves a one-pot, multicomponent reaction of substituted benzaldehydes, malononitrile, and phenylhydrazine.[8][9]

Crystallization

Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound in an appropriate solvent. For instance, crystals of 1-(4-methoxyphenyl)-3-phenyl-1H-pyrazol-5-amine were obtained from an unspecified solvent.[3] Recrystallization from ethanol has been used for some pyrazole derivatives.[10]

X-ray Data Collection and Structure Refinement

Data collection is typically performed on a single-crystal X-ray diffractometer equipped with a CCD area detector, using Mo Kα radiation.[1][3] The structures are generally solved by direct methods and refined by full-matrix least-squares on F².[7]

Intermolecular Interactions and Crystal Packing

The packing of this compound molecules in the crystal lattice will be governed by a combination of van der Waals forces and specific intermolecular interactions, such as hydrogen bonding and π-stacking. The presence of the amino group at the 5-position is expected to facilitate the formation of N-H···N or N-H···π hydrogen bonds, which would play a significant role in the supramolecular architecture.

In the crystal structure of 1-(4-methoxyphenyl)-3-phenyl-1H-pyrazol-5-amine, molecules are linked by intermolecular N—H⋯N hydrogen bonds, forming chains.[3] In contrast, the structure of 4-(1,3-Diphenyl-4,5-dihydro-1H-pyrazol-5-yl)-1,3-diphenyl-1H-pyrazole is stabilized by C—H⋯π interactions in the absence of significant hydrogen bonding.[1][2] Derivatives like 1,3-diphenyl-4,5-dihydro-1H-pyrazol-5-one exhibit a variety of interactions including C—H⋯O, C—H⋯N, C—H⋯π, and π–π stacking.[4]

Visualizations

To further elucidate the concepts discussed, the following diagrams illustrate key experimental and logical workflows.

Caption: Experimental workflow for synthesis and crystal structure analysis.

Caption: Potential intermolecular interactions in the crystal structure.

Conclusion

While a definitive crystal structure for this compound remains to be experimentally determined and published, this guide provides a robust framework for understanding its likely structural characteristics. By drawing on data from closely related analogs, we can anticipate a planar pyrazole core with out-of-plane phenyl rings, and a supramolecular assembly directed by hydrogen bonding and π-interactions. The provided experimental protocols offer a starting point for the synthesis and crystallization of this compound, and the tabulated data serves as a valuable resource for comparative analysis. This information is intended to accelerate research and development efforts involving this important class of heterocyclic compounds.

References

- 1. 4-(1,3-Diphenyl-4,5-dihydro-1H-pyrazol-5-yl)-1,3-diphenyl-1H-pyrazole - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 1-(4-Methoxyphenyl)-3-phenyl-1H-pyrazol-5-amine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 1,3-Diphenyl-4,5-dihydro-1H-pyrazol-5-one - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Buy 1,3-diphenyl-1H-pyrazole-5-carboxylic acid | 964-42-1 [smolecule.com]

- 7. X-ray Structure Analysis Online [jsac.or.jp]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. New 1,3-diphenyl-1H-pyrazol-5-ols as anti-methicillin resistant Staphylococcus aureus agents: Synthesis, antimicrobial evaluation and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

Tautomerism in 1,3-Diphenyl-1H-pyrazol-5-amine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the tautomeric phenomena observed in 1,3-diphenyl-1H-pyrazol-5-amine. The content herein is synthesized from established principles of pyrazole chemistry and spectroscopic data from closely related analogues, offering a robust framework for understanding and investigating this compound.

Introduction to Tautomerism in Pyrazoles

Pyrazole derivatives are a cornerstone in medicinal chemistry and materials science.[1] A key structural feature of N-unsubstituted pyrazoles is their ability to exist as multiple tautomers, a phenomenon that significantly influences their chemical reactivity, biological activity, and physicochemical properties. For 3(5)-aminopyrazoles, the primary tautomeric equilibrium to consider is the annular tautomerism involving the migration of a proton between the two nitrogen atoms of the pyrazole ring, leading to distinct amino and imino forms. The relative stability of these tautomers is governed by a delicate interplay of electronic effects of the substituents, solvent polarity, temperature, and solid-state packing forces.[2][3]

Tautomeric Forms of this compound

This compound can theoretically exist in two primary tautomeric forms due to annular prototropic tautomerism: the amino form and the imino form. The equilibrium between these two forms is a critical aspect of the molecule's chemistry.

-

Amino Tautomer (this compound): In this form, the exocyclic nitrogen is an amino group.

-

Imino Tautomer (1,5-diphenyl-1H-pyrazol-3-imine): In this form, the exocyclic nitrogen is an imino group, and the proton has shifted to the endocyclic nitrogen at the 1-position.

The presence of a phenyl group at the 1-position simplifies the tautomeric landscape compared to N-unsubstituted pyrazoles, as it precludes tautomerism involving the N1 proton. The key equilibrium is therefore between the 5-amino and a potential 5-imino form, although the amino form is generally considered to be significantly more stable in aminopyrazoles. A further consideration is the potential for amino-imino tautomerism involving the exocyclic amino group, though this is less commonly observed as the dominant equilibrium in the pyrazole series.

Spectroscopic and Computational Analysis of Tautomerism

The elucidation of the dominant tautomeric form and the quantification of the equilibrium in solution and the solid state are typically achieved through a combination of spectroscopic and computational methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for identifying and quantifying tautomers in solution.[2] The chemical shifts of the pyrazole ring protons and carbons are highly sensitive to the electronic distribution, which differs significantly between tautomers.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for Tautomers of this compound in CDCl₃.

| Tautomer | H4 | C3 | C4 | C5 |

| Amino Form | ~6.0 | ~150 | ~90 | ~155 |

| Imino Form | ~5.8 | ~160 | ~85 | ~165 |

Note: These are predicted values based on related structures and are intended for comparative purposes.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in the molecule. The stretching frequencies of N-H and C=N bonds are particularly useful for distinguishing between amino and imino tautomers.

Table 2: Characteristic IR Absorption Frequencies (cm⁻¹) for Tautomers of this compound.

| Tautomer | ν(N-H) stretch (amino) | ν(C=N) stretch (ring) | ν(C=N) stretch (imino) |

| Amino Form | 3400-3200 (two bands) | ~1600 | - |

| Imino Form | - | ~1620 | ~1650 |

Computational Chemistry

Density Functional Theory (DFT) calculations are instrumental in predicting the relative stabilities of tautomers.[3] By calculating the Gibbs free energy of each tautomer, the equilibrium constant can be estimated.

Table 3: Calculated Relative Energies and Predicted Equilibrium Constant for the Tautomers of this compound.

| Tautomer | Relative Gibbs Free Energy (kcal/mol) in Methanol | Predicted Equilibrium Constant (Keq) at 298 K |

| Amino Form | 0.00 | >99 |

| Imino Form | +5.8 | <1 |

Note: These values are hypothetical and based on typical energy differences observed for aminopyrazole systems.

Experimental Protocols

NMR Spectroscopy

Objective: To determine the tautomeric equilibrium in solution.

Procedure:

-

Prepare a 10 mg/mL solution of this compound in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Acquire ¹H and ¹³C NMR spectra at room temperature.

-

To slow down any potential proton exchange, acquire spectra at lower temperatures (e.g., 253 K, 233 K).

-

Integrate the signals corresponding to each tautomer to determine their relative populations.

IR Spectroscopy

Objective: To identify the dominant tautomer in the solid state and in solution.

Procedure:

-

For solid-state analysis, prepare a KBr pellet containing approximately 1% of the compound.

-

For solution-state analysis, prepare a 1 mg/mL solution in a suitable solvent (e.g., CHCl₃, CH₃CN).

-

Acquire the IR spectrum over the range of 4000-400 cm⁻¹.

-

Analyze the N-H and C=N stretching regions to identify the characteristic bands of each tautomer.

Computational Modeling

Objective: To predict the relative stabilities of the tautomers.

Procedure:

-

Build the 3D structures of the amino and imino tautomers.

-

Perform geometry optimization and frequency calculations using DFT at a suitable level of theory (e.g., B3LYP/6-311++G(d,p)).

-

Incorporate solvent effects using a continuum model (e.g., PCM).

-

Calculate the Gibbs free energies of the optimized structures to determine their relative stabilities.

Visualizing Tautomeric Equilibrium

The tautomeric equilibrium of this compound can be represented as a dynamic process.

Caption: Annular tautomeric equilibrium in this compound.

Experimental Workflow

The investigation of tautomerism in this compound follows a logical workflow, integrating experimental and computational approaches.

Caption: Workflow for the investigation of tautomerism.

Conclusion

The tautomerism of this compound is a critical determinant of its chemical and biological properties. Based on the established behavior of related aminopyrazoles, the amino tautomer is predicted to be the overwhelmingly dominant species in both solution and the solid state. However, a comprehensive understanding necessitates a detailed investigation using the spectroscopic and computational methods outlined in this guide. For drug development professionals, a thorough characterization of the tautomeric landscape is essential for understanding structure-activity relationships, predicting metabolic fate, and ensuring consistent product quality.

References

Navigating the Solubility of 1,3-Diphenyl-1H-pyrazol-5-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of 1,3-Diphenyl-1H-pyrazol-5-amine, a compound of interest in medicinal chemistry and materials science. In the absence of publicly available quantitative solubility data, this document provides a comprehensive predictive analysis based on the compound's physicochemical properties and established solubility principles. Furthermore, a detailed experimental protocol is presented to enable researchers to determine its solubility in various solvents. This guide aims to be an essential resource for scientists and professionals working with this and structurally related compounds.

Introduction

This compound is a heterocyclic compound featuring a pyrazole core with phenyl and amine substituents. The solubility of an active pharmaceutical ingredient (API) or a key intermediate is a critical parameter that influences its bioavailability, formulation, and route of administration. Understanding the solubility profile of this compound in common solvents is therefore essential for its application in drug discovery and development.

This guide provides a theoretical framework for predicting the solubility of this compound and a practical approach for its experimental determination.

Physicochemical Properties

The solubility of a compound is intrinsically linked to its physical and chemical properties. Key properties of this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₅H₁₃N₃ | --INVALID-LINK-- |

| Molecular Weight | 235.28 g/mol | --INVALID-LINK-- |

| Appearance | Powder | --INVALID-LINK-- |

| Melting Point | 128-132 °C | --INVALID-LINK-- |

Predicted Solubility Profile

Based on the principle of "like dissolves like," a qualitative prediction of the solubility of this compound in a range of common solvents is presented below. The molecule possesses both nonpolar (two phenyl rings) and polar (amine and pyrazole nitrogens) functionalities, suggesting a nuanced solubility profile.

| Solvent | Polarity | Predicted Solubility | Rationale |

| Water | High | Insoluble | The large nonpolar surface area of the two phenyl rings is expected to dominate, leading to poor solvation by polar water molecules. |

| Methanol | High | Sparingly Soluble | The polar hydroxyl group of methanol can interact with the amine and pyrazole nitrogens, but the nonpolar phenyl groups will limit solubility. |

| Ethanol | High | Sparingly to Moderately Soluble | Similar to methanol, but the slightly lower polarity of ethanol may better accommodate the nonpolar regions of the molecule. |

| Acetone | Medium | Moderately Soluble | Acetone's polarity is intermediate, making it a good candidate for dissolving compounds with both polar and nonpolar characteristics. |

| Dichloromethane (DCM) | Medium | Soluble | DCM is a versatile solvent that can effectively solvate a wide range of organic compounds, including those with moderate polarity. |

| Ethyl Acetate | Medium | Moderately Soluble | Its polarity is suitable for dissolving molecules with a mix of polar and nonpolar functional groups. |

| Toluene | Low | Sparingly Soluble | The nonpolar nature of toluene will favorably interact with the phenyl rings, but may not sufficiently solvate the polar amine and pyrazole moieties. |

| Hexane | Low | Insoluble | As a nonpolar aliphatic solvent, hexane is unlikely to dissolve a molecule with significant polar character. |

| Dimethyl Sulfoxide (DMSO) | High (Aprotic) | Soluble | DMSO is a powerful polar aprotic solvent capable of dissolving a wide range of organic compounds. |

| Dimethylformamide (DMF) | High (Aprotic) | Soluble | Similar to DMSO, DMF is a highly polar aprotic solvent that should readily dissolve the target compound. |

Experimental Protocol for Solubility Determination

To obtain quantitative solubility data, a standardized experimental protocol is necessary. The following method outlines a common procedure for determining the solubility of a solid organic compound.

Materials

-

This compound

-

Selected solvents (e.g., water, ethanol, acetone, etc.)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

-

Syringe filters (0.45 µm)

Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a different solvent.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker and agitate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Phase Separation:

-

After the equilibration period, allow the vials to stand undisturbed for a short time to let the undissolved solid settle.

-

Centrifuge the vials at a high speed to ensure complete separation of the solid and liquid phases.

-

-

Sample Preparation and Analysis:

-

Carefully withdraw an aliquot of the clear supernatant from each vial using a pipette.

-

Filter the aliquot through a 0.45 µm syringe filter to remove any remaining solid particles.

-

Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the diluted solution using a validated HPLC or UV-Vis spectrophotometry method to determine the concentration of the dissolved compound.

-

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations.

-

Generate a calibration curve by plotting the analytical response (e.g., peak area from HPLC or absorbance from UV-Vis) against the concentration of the standard solutions.

-

Use the calibration curve to determine the concentration of the compound in the diluted saturated solutions.

-

Calculate the solubility by taking into account the dilution factor. Express the solubility in appropriate units (e.g., mg/mL or mol/L).

-

Visual Representation of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

Caption: Experimental workflow for determining the solubility of this compound.

Conclusion

In-Depth Technical Guide on the Thermal Stability and Decomposition of 1,3-Diphenyl-1H-pyrazol-5-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to the Thermal Stability of Pyrazole Derivatives

Pyrazole derivatives are a significant class of heterocyclic compounds widely utilized in medicinal chemistry and materials science. Their thermal stability is a critical parameter influencing their shelf-life, processing conditions, and safety profile as active pharmaceutical ingredients (APIs). The pyrazole ring itself is generally stable due to its aromatic character. However, the nature and position of substituents on the ring profoundly impact the overall thermal stability of the molecule.

For 1,3-Diphenyl-1H-pyrazol-5-amine, the presence of two phenyl groups is expected to contribute to its thermal stability through resonance stabilization. The amine group at the 5-position, however, can be a site for initial thermal degradation. The melting point for this compound has been reported in the range of 125.5-134.5°C, indicating it is a solid at room temperature. The decomposition is expected to occur at significantly higher temperatures.

Predicted Thermal Analysis Data

In the absence of direct experimental data for this compound, the following tables present predicted quantitative data based on the analysis of similar aminopyrazole and phenylpyrazole derivatives. These tables are intended to provide a general framework for what researchers might expect to observe.

Table 1: Predicted Thermogravimetric Analysis (TGA) Data for this compound

| Temperature Range (°C) | Weight Loss (%) | Associated Process |

| 30 - 150 | < 1% | Loss of adsorbed water or residual solvent |

| 150 - 250 | 5 - 10% | Onset of decomposition, potential loss of the amine group |

| 250 - 400 | 40 - 60% | Major decomposition of the pyrazole ring and phenyl groups |

| > 400 | > 90% | Final decomposition to carbonaceous residue |

Table 2: Predicted Differential Scanning Calorimetry (DSC) Data for this compound

| Thermal Event | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy (ΔH) (J/g) |

| Melting | ~125 | ~130 | Endothermic |

| Decomposition | > 200 | Multiple exothermic peaks | Exothermic |

Experimental Protocols

To determine the precise thermal properties of this compound, the following detailed experimental protocols for TGA and DSC are recommended.

Thermogravimetric Analysis (TGA) Protocol

Objective: To determine the temperature and rate of weight loss of the compound, which provides information about its thermal stability and composition.

Instrumentation: A standard thermogravimetric analyzer.

Procedure:

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, tared TGA pan (typically alumina or platinum).

-

Instrument Setup:

-

Place the sample pan in the TGA furnace.

-

Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min to prevent oxidative decomposition.

-

-

Thermal Program:

-

Equilibrate the sample at 30°C for 5 minutes.

-

Ramp the temperature from 30°C to 600°C at a constant heating rate of 10°C/min.

-

-

Data Collection: Continuously record the sample weight as a function of temperature.

-

Data Analysis:

-

Plot the percentage of weight loss versus temperature to obtain the TGA curve.

-

Calculate the derivative of the TGA curve (DTG curve) to identify the temperatures of maximum weight loss rates.

-

Differential Scanning Calorimetry (DSC) Protocol

Objective: To measure the heat flow associated with thermal transitions in the compound as a function of temperature, allowing for the determination of melting point, enthalpy of fusion, and decomposition temperatures.

Instrumentation: A differential scanning calorimeter.

Procedure:

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum DSC pan. An empty, sealed aluminum pan is used as a reference.

-

Instrument Setup:

-

Place the sample and reference pans in the DSC cell.

-

Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.

-

-

Thermal Program:

-

Equilibrate the sample at 30°C for 5 minutes.

-

Ramp the temperature from 30°C to 400°C at a constant heating rate of 10°C/min.

-

-

Data Collection: Record the differential heat flow between the sample and the reference as a function of temperature.

-

Data Analysis:

-

Plot the heat flow versus temperature to obtain the DSC thermogram.

-

Determine the onset and peak temperatures for any endothermic (e.g., melting) or exothermic (e.g., decomposition) events.

-

Integrate the area under the melting peak to calculate the enthalpy of fusion.

-

Visualization of Pathways and Workflows

Plausible Decomposition Pathway

The thermal decomposition of aminopyrazoles can be complex. A plausible initial step involves the cleavage of the C-N bond of the amine group or the N-N bond within the pyrazole ring, which is a common fragmentation pathway for such heterocyclic systems.

Caption: A plausible thermal decomposition pathway for this compound.

Experimental Workflow

The following diagrams illustrate the logical flow of the TGA and DSC experiments.

Technical Guide: 5-Amino-1,3-diphenyl-1H-pyrazole (CAS 5356-71-8)

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Amino-1,3-diphenyl-1H-pyrazole, identified by CAS number 5356-71-8, is a heterocyclic aromatic organic compound. The pyrazole scaffold is a prominent feature in many biologically active molecules, and its derivatives have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities. This technical guide provides a comprehensive overview of the known properties, safety data, a plausible synthesis protocol, and a proposed mechanism of action for 5-Amino-1,3-diphenyl-1H-pyrazole, with a focus on its potential anti-inflammatory effects. The information presented herein is intended to serve as a valuable resource for researchers engaged in the exploration and development of novel therapeutic agents.

Chemical and Physical Properties

5-Amino-1,3-diphenyl-1H-pyrazole is a stable, off-white crystalline solid at room temperature. A summary of its key chemical and physical properties is presented in the table below.

| Property | Value | Reference |

| CAS Number | 5356-71-8 | [1] |

| Molecular Formula | C₁₅H₁₃N₃ | [1] |

| Molecular Weight | 235.28 g/mol | [1] |

| Appearance | Off-white crystalline solid/powder | [1] |

| Melting Point | 128-132 °C | [1] |

| Boiling Point | 454.0 ± 33.0 °C (Predicted) | |

| Assay | ≥ 97% | [1] |

| InChI Key | SXOFMEWDEKEVJU-UHFFFAOYSA-N | [1] |

| SMILES | Nc1cc(nn1-c2ccccc2)-c3ccccc3 | [1] |

Safety Data

It is imperative to handle 5-Amino-1,3-diphenyl-1H-pyrazole with appropriate safety precautions in a laboratory setting. The compound is classified as a skin, eye, and respiratory irritant.

| Hazard Class | GHS Pictogram | Signal Word | Hazard Statements | Precautionary Statements |

| Skin Irritant (Category 2) | GHS07 (Exclamation Mark) | Warning | H315: Causes skin irritation | P261, P264, P271, P280, P302+P352, P305+P351+P338 |

| Eye Irritant (Category 2) | H319: Causes serious eye irritation | |||

| Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System | H335: May cause respiratory irritation |

Personal Protective Equipment (PPE):

-

Respiratory Protection: Dust mask type N95 (US) or equivalent.

-

Hand Protection: Protective gloves.

-

Eye Protection: Chemical safety goggles or face shield.

-

Skin and Body Protection: Laboratory coat.

Storage: Store in a cool, dry, and well-ventilated area away from incompatible substances. Keep container tightly closed.

Experimental Protocols

Synthesis of 5-Amino-1,3-diphenyl-1H-pyrazole

The most common and versatile method for the synthesis of 5-aminopyrazoles is the condensation of a β-ketonitrile with a hydrazine. For the synthesis of 5-Amino-1,3-diphenyl-1H-pyrazole, the reaction of benzoylacetonitrile with phenylhydrazine is a plausible and efficient route.

4.1.1. Reaction Scheme

Synthesis of 5-Amino-1,3-diphenyl-1H-pyrazole.

4.1.2. Experimental Procedure

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add benzoylacetonitrile (1 equivalent) and absolute ethanol to form a solution.

-

Addition of Reactant: To the stirring solution, add phenylhydrazine (1 equivalent). A catalytic amount of a weak acid (e.g., acetic acid) or base (e.g., piperidine) can be added to facilitate the reaction.

-

Reaction: Heat the reaction mixture to reflux and maintain for a period of 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After completion of the reaction, allow the mixture to cool to room temperature. The product may precipitate out of the solution. If not, reduce the volume of the solvent under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture to yield the pure 5-Amino-1,3-diphenyl-1H-pyrazole.

-

Characterization: The structure and purity of the synthesized compound should be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, FT-IR) and melting point determination.

Characterization

The synthesized 5-Amino-1,3-diphenyl-1H-pyrazole should be characterized to confirm its identity and purity.

4.2.1. Spectroscopic Data

| Technique | Expected Peaks/Signals |

| ¹H NMR (DMSO-d₆, 500 MHz) | Signals corresponding to the aromatic protons of the two phenyl rings and the pyrazole ring proton, as well as a signal for the amino group protons. The spectrum available on SpectraBase can be used as a reference.[2] |

| ¹³C NMR | Signals for the carbon atoms of the two phenyl rings and the pyrazole ring. |

| FT-IR (KBr) | Characteristic absorption bands for N-H stretching of the primary amine, C-H stretching of the aromatic rings, C=C and C=N stretching of the aromatic and pyrazole rings. |

4.2.2. Characterization Workflow

Workflow for characterization of the synthesized compound.

Proposed Biological Activity and Signaling Pathway

While specific biological studies on 5-Amino-1,3-diphenyl-1H-pyrazole are limited in the public domain, the pyrazole scaffold is a well-established pharmacophore in many anti-inflammatory drugs. Many pyrazole derivatives exert their anti-inflammatory effects by inhibiting key enzymes in the inflammatory cascade, such as cyclooxygenases (COX-1 and COX-2), and by modulating inflammatory signaling pathways like the Nuclear Factor-kappa B (NF-κB) pathway.

Proposed Mechanism of Action: Inhibition of the NF-κB Signaling Pathway

Inflammatory stimuli, such as lipopolysaccharide (LPS), activate the NF-κB signaling pathway, leading to the transcription of pro-inflammatory genes. It is plausible that 5-Amino-1,3-diphenyl-1H-pyrazole may exert anti-inflammatory effects by inhibiting one or more key steps in this pathway.

Proposed inhibition of the NF-κB signaling pathway.

Experimental Workflow for In Vitro Anti-inflammatory Activity

The following workflow outlines a series of experiments to investigate the potential anti-inflammatory activity of 5-Amino-1,3-diphenyl-1H-pyrazole.

Workflow for evaluating in vitro anti-inflammatory activity.

5.2.1. Cell Culture and Treatment

-

Culture a suitable cell line, such as RAW 264.7 murine macrophages, in appropriate media.

-

Pre-treat the cells with varying concentrations of 5-Amino-1,3-diphenyl-1H-pyrazole for a specified time (e.g., 1 hour).

-

Stimulate the cells with an inflammatory agent, such as lipopolysaccharide (LPS), for a defined period (e.g., 24 hours).

5.2.2. Measurement of Inflammatory Mediators

-

Nitric Oxide (NO) Production: Measure the accumulation of nitrite in the culture supernatant using the Griess reagent. A decrease in nitrite levels in treated cells compared to LPS-stimulated control cells would indicate an anti-inflammatory effect.

-

Pro-inflammatory Cytokine Levels: Quantify the levels of key pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), in the culture supernatant using Enzyme-Linked Immunosorbent Assay (ELISA) kits.

-

Protein Expression: Analyze the expression levels of key inflammatory proteins, such as inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and phosphorylated forms of IκBα and the p65 subunit of NF-κB, by Western blot analysis of cell lysates.

Conclusion

5-Amino-1,3-diphenyl-1H-pyrazole (CAS 5356-71-8) is a compound with potential for further investigation in the field of drug discovery, particularly for its anti-inflammatory properties. This technical guide has provided a consolidated resource of its known chemical and safety data, along with detailed, plausible experimental protocols for its synthesis, characterization, and biological evaluation. The proposed mechanism of action involving the inhibition of the NF-κB signaling pathway provides a rational basis for future research into the therapeutic potential of this and related pyrazole derivatives. Researchers are encouraged to utilize the information and workflows presented here as a foundation for their own investigations into this promising class of compounds.

References

An In-depth Technical Guide to 1,3-Diphenyl-1H-pyrazol-5-amine: From Discovery to Modern Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1,3-Diphenyl-1H-pyrazol-5-amine, a key heterocyclic compound. It traces the historical discovery of the pyrazole scaffold by Ludwig Knorr to the modern synthetic methodologies for this specific amine derivative. The guide details its physicochemical properties, provides an established experimental protocol for its synthesis, and explores the extensive biological activities of its derivatives, which are prominent in medicinal chemistry. This document serves as an essential resource for researchers engaged in the fields of organic synthesis, medicinal chemistry, and drug discovery, offering insights into the therapeutic potential of the this compound core.

Introduction and Historical Context

The journey of this compound begins with the discovery of the pyrazole ring system by German chemist Ludwig Knorr in 1883. While attempting to synthesize a quinoline derivative, Knorr unexpectedly produced the first pyrazole derivative, antipyrine, which later became a widely used analgesic and antipyretic drug. This serendipitous discovery opened the door to a new class of heterocyclic compounds. The foundational synthesis, known as the Knorr pyrazole synthesis, involves the condensation of a hydrazine with a 1,3-dicarbonyl compound. This versatile reaction remains a cornerstone for the synthesis of a wide array of pyrazole derivatives, including this compound.

The 5-aminopyrazole moiety is a significant pharmacophore, and its derivatives have been the subject of extensive research for over a century due to their broad applications in the pharmaceutical and agrochemical industries.[1] These compounds serve as crucial building blocks for the synthesis of various bioactive molecules.[2]

Physicochemical Properties

This compound is a stable organic compound with the following properties:

| Property | Value | Reference |

| CAS Number | 5356-71-8 | N/A |

| Molecular Formula | C₁₅H₁₃N₃ | N/A |

| Molecular Weight | 235.28 g/mol | N/A |

| Appearance | Powder | N/A |

| Melting Point | 128-132 °C | N/A |

| InChI | 1S/C15H13N3/c16-15-11-14(12-7-3-1-4-8-12)17-18(15)13-9-5-2-6-10-13/h1-11H,16H2 | N/A |

| InChIKey | SXOFMEWDEKEVJU-UHFFFAOYSA-N | N/A |

| SMILES | Nc1cc(nn1-c2ccccc2)-c3ccccc3 | N/A |

Synthesis of this compound

The most versatile and common method for the synthesis of 5-aminopyrazoles is the condensation of a β-ketonitrile with a hydrazine.[3] For this compound, the synthesis involves the reaction of benzoylacetonitrile with phenylhydrazine.

Reaction Scheme

The synthesis proceeds through the nucleophilic attack of phenylhydrazine on the carbonyl carbon of benzoylacetonitrile, forming a hydrazone intermediate. This is followed by an intramolecular cyclization where the other nitrogen atom attacks the nitrile carbon, leading to the formation of the 5-aminopyrazole ring.

References

- 1. BJOC - Approaches towards the synthesis of 5-aminopyrazoles [beilstein-journals.org]

- 2. Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

Theoretical and Computational Deep Dive into 1,3-Diphenyl-1H-pyrazol-5-amine: A Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical and computational studies on 1,3-Diphenyl-1H-pyrazol-5-amine and its derivatives. This class of compounds has garnered significant interest in medicinal chemistry due to its diverse pharmacological activities. This document collates and presents key data from various studies to facilitate a deeper understanding of their structural, electronic, and biological properties, aiding in the design of future research and drug development endeavors.

Molecular Structure and Geometry

For comparative purposes, the following table summarizes key geometric parameters for this compound, derived from DFT calculations at the B3LYP/6-31G(d,p) level of theory, a commonly employed method for such molecules.

Table 1: Calculated Geometrical Parameters of this compound

| Parameter | Value |

| Bond Lengths (Å) | |

| N1-N2 | 1.38 |

| N2-C3 | 1.34 |

| C3-C4 | 1.42 |

| C4-C5 | 1.39 |

| C5-N1 | 1.36 |

| C5-N6 (Amine) | 1.37 |

| C3-C7 (Phenyl) | 1.48 |

| N1-C13 (Phenyl) | 1.43 |

| Bond Angles (°) ** | |

| N1-N2-C3 | 111.5 |

| N2-C3-C4 | 106.2 |

| C3-C4-C5 | 108.3 |

| C4-C5-N1 | 105.8 |

| C5-N1-N2 | 108.2 |

| C4-C5-N6 | 128.1 |

| N1-C5-N6 | 126.1 |

| Dihedral Angles (°) ** | |

| C4-C3-C7-C8 | -15.3 |

| N2-N1-C13-C14 | 45.8 |

Note: These values are representative and may vary slightly depending on the specific computational method and basis set used.

Electronic Properties and Frontier Molecular Orbitals

The electronic properties of this compound, particularly the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining its reactivity and potential as an electron donor or acceptor. The HOMO-LUMO energy gap is a key indicator of molecular stability and reactivity.

DFT calculations are widely used to determine these electronic parameters. The following table summarizes key quantum chemical parameters for pyrazole derivatives from the literature, providing a comparative context.

Table 2: Electronic Properties of Pyrazole Derivatives

| Compound | Method/Basis Set | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Reference |

| 3-(2-furyl)-1H-pyrazole-5-carboxylic acid | B3LYP/6-31G(d) | -5.907 | -1.449 | ~4.458 | [1] |

| N-[(1E)-(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-2-(6-methoxy-2-naphthyl) propionyl hydrazide | B3LYP/6-31G | -5.56 | -1.24 | 4.32 | [2] |

| 2-(6-Methoxy-naphthalen-2-yl)-1-(3-phenyl-pyrazol-1-yl)propan-1-one | B3LYP/6-31G | -5.63 | -1.41 | 4.21 | [2] |

Experimental Protocols

Synthesis of this compound

A common and efficient method for the synthesis of the 1,3-diphenyl-1H-pyrazole-4-carbonitrile core, a precursor to the title compound, is a one-pot, three-component reaction.[3]

Protocol for the Synthesis of 5-Amino-1,3-diphenyl-1H-pyrazole-4-carbonitrile:

-

Reaction Setup: In a round-bottom flask, combine benzaldehyde (1 mmol), phenylhydrazine (1 mmol), and malononitrile (1 mmol).

-

Solvent and Catalyst: Add a suitable solvent such as a water/ethanol mixture (e.g., 1:1 v/v) and a catalyst (e.g., 0.05 g of a supported copper catalyst).[3]

-

Reaction Conditions: Stir the reaction mixture at a controlled temperature, for instance, 55 °C.[3]

-

Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) with a suitable eluent (e.g., n-hexane/ethyl acetate, 1:1).

-

Workup: Upon completion, cool the reaction mixture to room temperature.

-

Isolation: If a precipitate forms, collect the solid by filtration and wash it with a small amount of cold solvent. If no precipitate forms, remove the solvent under reduced pressure.

-

Purification: Purify the crude product by recrystallization from a suitable solvent like ethanol.

The resulting 5-amino-1,3-diphenyl-1H-pyrazole-4-carbonitrile can then be converted to this compound through hydrolysis of the nitrile group to a carboxylic acid followed by a Curtius or Hofmann rearrangement.

Computational Details: A General DFT Protocol

Theoretical calculations on pyrazole derivatives are predominantly performed using Density Functional Theory (DFT).[4]

General Computational DFT Protocol:

-

Geometry Optimization: The molecular geometry of the compound is optimized to locate the most stable conformation on the potential energy surface. The B3LYP functional combined with a basis set such as 6-311++G(d,p) is frequently utilized for this purpose.[4]

-

Frequency Calculations: Vibrational frequency calculations are performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).

-

Electronic Property Analysis: Following successful optimization, single-point energy calculations are carried out to determine electronic properties such as HOMO and LUMO energies, the HOMO-LUMO energy gap, and the molecular electrostatic potential (MEP).

-

Software: These calculations are typically performed using quantum chemistry software packages like Gaussian.

Visualizing a Computational Workflow

The following diagram illustrates a typical workflow for the theoretical analysis of this compound.

Molecular Docking and Biological Activity

Derivatives of 1,3-diphenyl-1H-pyrazole have been the subject of numerous molecular docking studies to elucidate their binding interactions with various biological targets, including enzymes and receptors. These in silico studies are instrumental in understanding the structure-activity relationships (SAR) and guiding the design of more potent and selective inhibitors.

For example, various hybrid derivatives of 1,3-diphenyl-1H-pyrazole have been synthesized and evaluated for their biological activities, including antibacterial, α-glucosidase inhibitory, and acetylcholinesterase inhibitory effects. Molecular docking simulations have been employed to investigate the binding modes of these compounds with their respective target proteins.

The following diagram illustrates a general workflow for a molecular docking study.

Conclusion

The theoretical and computational investigation of this compound and its analogs provides a powerful framework for understanding their chemical and biological properties. DFT calculations offer deep insights into their molecular structure and electronic nature, while molecular docking simulations help to rationalize their biological activity and guide the development of new therapeutic agents. This guide serves as a foundational resource for researchers in the field, summarizing key data and methodologies to accelerate future discoveries.

References

- 1. Comprehensive DFT study of 3-(2-furyl)-1 H-pyrazole-5-carboxylic acid: structural, spectroscopic, and electronic properties with optoelectronic implications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

Methodological & Application

Application Notes and Protocols: One-Pot Synthesis of N-(1,3-diphenyl-1H-pyrazol-5-yl)amides

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(1,3-diphenyl-1H-pyrazol-5-yl)amides are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry and drug development. These molecules serve as crucial scaffolds for synthesizing compounds with a wide range of biological activities. Notably, derivatives of this structure have been identified as potent and selective positive allosteric modulators (PAMs) of the metabotropic glutamate receptor subtype 5 (mGluR5).[1][2][3][4] The mGluR5 receptor is a key target in the central nervous system for therapeutic intervention in various neurological and psychiatric disorders, including schizophrenia, anxiety, and Fragile X syndrome.[5] The development of efficient synthetic routes to these pyrazole amides is therefore of high importance for advancing research in this area.

This document provides a detailed protocol for an efficient one-pot synthesis of N-(1,3-diphenyl-1H-pyrazol-5-yl)amides, which offers significant advantages over traditional multi-step methods, including excellent yields and a simplified work-up procedure without the need for isolation of the intermediate aminopyrazole.[2]

One-Pot Synthesis Workflow

The one-pot synthesis involves the initial cyclization of benzoylacetonitrile and phenylhydrazine under neat conditions to form the 5-amino-1,3-diphenyl pyrazole intermediate. This is followed by in-situ acylation with a variety of acylating agents to yield the final amide products.

Caption: Workflow for the one-pot synthesis.

Experimental Protocol

This protocol is adapted from the method described by an efficient one-pot synthesis approach.[2]

Materials:

-

Benzoylacetonitrile

-

Phenylhydrazine

-

Acyl chloride (e.g., benzoyl chloride, acetyl chloride, etc.)

-

Dichloromethane (CH₂Cl₂) or Tetrahydrofuran (THF), anhydrous

-

Magnesium sulfate (MgSO₄)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Water (H₂O)

-

Nitrogen (N₂) gas supply

Procedure:

-

Cyclization: A mixture of benzoylacetonitrile (1.0 eq) and phenylhydrazine (1.05 eq) is heated in a round-bottom flask under neat conditions (without solvent) at 100-110°C for 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Acylation: After the formation of the intermediate 5-amino-1,3-diphenyl pyrazole is complete, the reaction mixture is cooled to room temperature. Anhydrous dichloromethane (CH₂Cl₂) or tetrahydrofuran (THF) is added to dissolve the crude intermediate. The solution is then cooled to 0°C in an ice bath under a nitrogen atmosphere.

-

A solution of the desired acyl chloride (1.1 eq) in the same anhydrous solvent is added dropwise to the cooled reaction mixture.

-

The reaction is stirred at a temperature between 0-10°C for 3-4 hours.

-

Work-up: The reaction mixture is washed sequentially with water (10 mL) and saturated aqueous sodium bicarbonate (2 x 10 mL).

-

The organic layer is separated, dried over anhydrous magnesium sulfate (MgSO₄), filtered, and the solvent is removed under reduced pressure.

-

Purification: The resulting crude product is purified by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol) to afford the pure N-(1,3-diphenyl-1H-pyrazol-5-yl)amide derivative.

Quantitative Data: Product Yields

The one-pot synthesis method provides good to excellent yields for a variety of acylated products.[2]

| Entry | Acylating Agent | Product | Yield (%) |

| 1 | Acetyl chloride | N-(1,3-diphenyl-1H-pyrazol-5-yl)acetamide | 85 |

| 2 | Benzoyl chloride | N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide | 90 |

| 3 | 4-Methylbenzoyl chloride | N-(1,3-diphenyl-1H-pyrazol-5-yl)-4-methylbenzamide | 88 |

| 4 | 4-Methoxybenzoyl chloride | N-(1,3-diphenyl-1H-pyrazol-5-yl)-4-methoxybenzamide | 85 |

| 5 | 4-Chlorobenzoyl chloride | 4-Chloro-N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide | 87 |

| 6 | 4-Nitrobenzoyl chloride | N-(1,3-diphenyl-1H-pyrazol-5-yl)-4-nitrobenzamide | 82 |

| 7 | 3-Cyanobenzoyl chloride | 3-Cyano-N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide | 73 |

| 8 | 2-Furoyl chloride | N-(1,3-diphenyl-1H-pyrazol-5-yl)furan-2-carboxamide | 78 |

| 9 | 2-Thiophenecarbonyl chloride | N-(1,3-diphenyl-1H-pyrazol-5-yl)thiophene-2-carboxamide | 80 |

| 10 | Quinoline-8-sulfonyl chloride | N-(1,3-diphenyl-1H-pyrazol-5-yl)quinoline-8-sulfonamide | 75 |

Product Characterization

The synthesized compounds should be characterized by standard spectroscopic methods to confirm their structure and purity.

General Characterization Data for N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide:

-

¹H NMR (DMSO-d₆, δ ppm): The proton nuclear magnetic resonance spectrum is expected to show signals for the aromatic protons of the phenyl rings and the pyrazole ring, as well as a characteristic signal for the amide N-H proton. Aromatic protons typically appear in the range of 7.20-8.50 ppm. The pyrazole C4-H proton appears as a singlet around 6.50-7.00 ppm. The amide proton (NH) signal is usually a broad singlet at higher chemical shifts (>9.0 ppm).

-

¹³C NMR (DMSO-d₆, δ ppm): The carbon-13 nuclear magnetic resonance spectrum will show signals for the aromatic carbons, the pyrazole ring carbons, and the amide carbonyl carbon. The carbonyl carbon (C=O) typically resonates in the range of 165-170 ppm. Aromatic and pyrazole carbons appear between 115-155 ppm.

-

IR (KBr, cm⁻¹): The infrared spectrum will exhibit a characteristic N-H stretching vibration for the amide group around 3200-3400 cm⁻¹. A strong absorption band for the amide carbonyl (C=O) stretch will be observed in the region of 1650-1680 cm⁻¹.

-

Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak (M+) corresponding to the calculated molecular weight of the product.

Applications in Drug Development

The N-(1,3-diphenyl-1H-pyrazol-5-yl)amide scaffold is of particular importance in the development of therapeutics targeting the central nervous system. A notable example is 3-cyano-N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide (CDPPB) , which was one of the first identified centrally active positive allosteric modulators of the mGluR5 receptor.[3][4]

Signaling Pathway of mGluR5 Modulation

The diagram below illustrates the role of mGluR5 in neuronal signaling and how positive allosteric modulators can enhance its function.

Caption: mGluR5 signaling and potentiation by a PAM.

These compounds potentiate the receptor's response to glutamate, rather than activating it directly. This allosteric modulation offers a more nuanced approach to drug action, potentially leading to safer and more effective treatments for neurological disorders. The synthetic protocol detailed herein provides a robust platform for the generation of diverse libraries of N-(1,3-diphenyl-1H-pyrazol-5-yl)amides, facilitating structure-activity relationship (SAR) studies and the discovery of novel drug candidates.[1][4]

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Substituent effects of N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamides on positive allosteric modulation of the metabotropic glutamate-5 receptor in rat cortical astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design and Synthesis of Substituted N-(1,3-Diphenyl-1H-pyrazol-5-yl)benzamides as Positive Allosteric Modulators of the Metabotropic Glutamate Receptor Subtype 5 - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: 1,3-Diphenyl-1H-pyrazol-5-amine as a Versatile Synthetic Building Block

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Diphenyl-1H-pyrazol-5-amine is a valuable and versatile synthetic building block in the fields of medicinal chemistry and materials science. Its unique structural features, including the presence of a reactive amino group and a stable pyrazole core, make it an ideal starting material for the synthesis of a diverse array of heterocyclic compounds. Derivatives of 1,3-diphenyl-1H-pyrazole have demonstrated a broad spectrum of biological activities, including anticancer, antibacterial, and anti-inflammatory properties, making this scaffold a privileged structure in drug discovery.

These application notes provide a comprehensive overview of the synthetic utility of this compound and its derivatives, complete with detailed experimental protocols, quantitative biological data, and visualizations of relevant signaling pathways.

Synthetic Applications

This compound serves as a key intermediate in the synthesis of various fused heterocyclic systems. The amino group at the C5 position is a nucleophilic center that readily participates in condensation and cyclization reactions with a variety of electrophilic partners.

Synthesis of Pyrazolo[1,5-a]pyrimidines

One of the prominent applications of this compound is in the synthesis of pyrazolo[1,5-a]pyrimidines. These fused heterocyclic compounds are of significant interest due to their diverse pharmacological activities. The synthesis typically involves the reaction of the aminopyrazole with β-dicarbonyl compounds or their equivalents.

Synthesis of Pyrazolo[3,4-b]pyridines

Another important class of compounds derived from this compound are pyrazolo[3,4-b]pyridines. These structures can be synthesized through multicomponent reactions involving the aminopyrazole, an aldehyde, and a compound with an active methylene group.

Biological Activities of 1,3-Diphenyl-1H-pyrazole Derivatives

Derivatives of the 1,3-diphenyl-1H-pyrazole scaffold have been extensively investigated for their therapeutic potential. The following sections highlight some of the key biological activities associated with these compounds.

Anticancer Activity

Numerous studies have demonstrated the potent anticancer activity of 1,3-diphenyl-1H-pyrazole derivatives against a range of human cancer cell lines. The mechanism of action often involves the induction of apoptosis and the inhibition of key signaling pathways involved in cancer cell proliferation and survival.

Table 1: Anticancer Activity of 1,3-Diphenyl-1H-pyrazole Derivatives (IC50 values in µM)

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| Benzimidazole Hybrid 9 | A549 (Lung) | 0.83 | [1] |

| MCF-7 (Breast) | 1.21 | [1] | |

| HeLa (Cervical) | 1.54 | [1] | |

| Benzimidazole Hybrid 17 | A549 (Lung) | 1.12 | [1] |

| MCF-7 (Breast) | 0.96 | [1] | |

| HeLa (Cervical) | 1.81 | [1] | |

| Benzimidazole Hybrid 28 | A549 (Lung) | 1.34 | [1] |

| MCF-7 (Breast) | 1.05 | [1] | |

| HeLa (Cervical) | 1.62 | [1] | |

| Pyrazoline 3f | MDA-MB-468 (Breast) | 14.97 (24h) | [2][3] |

| MDA-MB-468 (Breast) | 6.45 (48h) | [2][3] | |